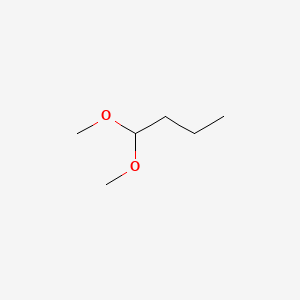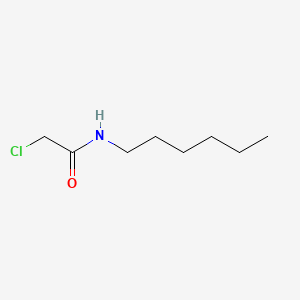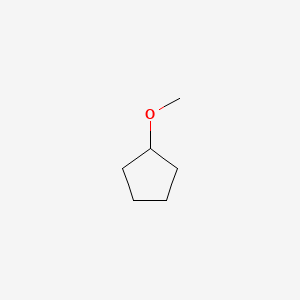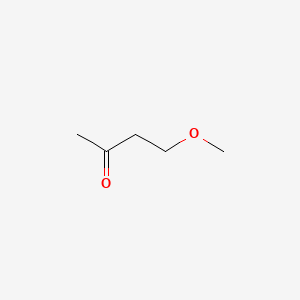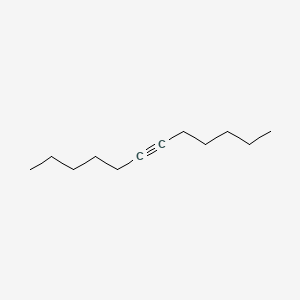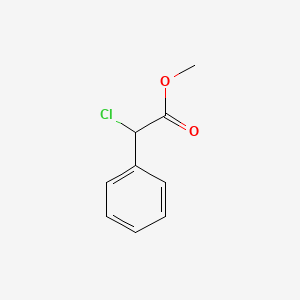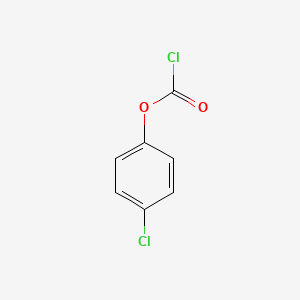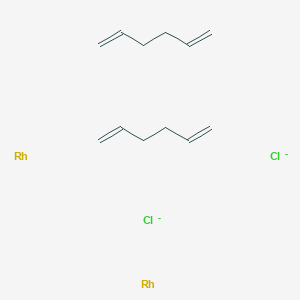
Chloro(1,5-hexadiene)rhodium(I) dimer
Übersicht
Beschreibung
Chloro(1,5-hexadiene)rhodium(I) dimer, also known as Di-μ-chlorobis[(1,2,5,6-η)-1,5-hexadiene]dirhodium, is a compound with the molecular formula C12H20Cl2Rh2 . It is a solid substance that appears as a light yellow to amber to dark green powder or crystal .
Molecular Structure Analysis
The molecular weight of Chloro(1,5-hexadiene)rhodium(I) dimer is 441.00 g/mol . The InChI string representation of its structure is InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;/p-2 .
Chemical Reactions Analysis
Chloro(1,5-hexadiene)rhodium(I) dimer is a useful catalyst for the reduction of arenes and heterocyclic compounds using CTAB or THS as phase-transfer catalyst . It is also used in the synthesis of other metal ligands for use in catalysis .
Physical And Chemical Properties Analysis
Chloro(1,5-hexadiene)rhodium(I) dimer is a solid at 20 degrees Celsius . It is air sensitive and should be stored under inert gas .
Wissenschaftliche Forschungsanwendungen
Homogeneous Hydrogenation Catalyst
Chloro(1,5-hexadiene)rhodium(I) dimer has been utilized as a homogeneous hydrogenation catalyst. It's effective in hydrogenating aromatic hydrocarbons, including various substituted arenas like aryl ethers, esters, and ketones. The compound is prepared by reacting rhodium (III) chloride hydrate with 1,5-hexadiene, demonstrating its potential in the catalytic conversion of coal liquids and organic compounds (Stock, Cheng, & Ettinger, 1993).
Biphasic Hydrogenation of Olefins and Dienes
This compound is also known for its role in the biphasic hydrogenation of olefins, dienes, and α,β-unsaturated carbonyl compounds. It catalyzes these reactions in an aqueous–organic two-phase medium, enabling the selective reduction of double bonds in α,β-unsaturated carbonyls with high yields. These reactions are notable for their simplicity and the conditions under which they occur – room temperatures and atmospheric pressure (Januszkiewicz & Alper, 1984).
Reductive Esterification
The dimer is used in the reductive esterification of unsaturated acids, treating them with hydrogen in alcohol. It proves to be an effective catalyst for both saturated and unsaturated acids, especially in the presence of functional groups, facilitating esterification under specified conditions (Lin, Zahalka, & Alper, 1988).
Hydrogenation in Biphasic Systems
Chloro(1,5-hexadiene)rhodium(I) dimer is effective in the hydrogenation of aromatic compounds in biphasic systems. It has been used for the catalytic reduction of single-ring aromatic compounds, like tetralin, in a mixture of hexane and an aqueous buffer. The catalyst remains active even after several cycles, demonstrating its efficiency and potential for applications in industrial processes (Yang & Stock, 1998).
Carbonylative Addition Reactions
The compound catalyzes the carbonylative addition of arylboronic acids to terminal alkynes. This process is significant as it leads to the formation of α,β-unsaturated ketones under mild conditions, representing a novel method in the realm of organic synthesis (Dheur, Sauthier, Castanet, & Mortreux, 2007).
Safety And Hazards
Chloro(1,5-hexadiene)rhodium(I) dimer is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Eigenschaften
IUPAC Name |
hexa-1,5-diene;rhodium;dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10.2ClH.2Rh/c2*1-3-5-6-4-2;;;;/h2*3-4H,1-2,5-6H2;2*1H;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHMEFNDAMNKW-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC=C.C=CCCC=C.[Cl-].[Cl-].[Rh].[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2Rh2-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(1,5-hexadiene)rhodium(I) dimer | |
CAS RN |
32965-49-4 | |
| Record name | Rhodium, di-mu-chlorobis((1,2,5,6-eta)1,5-hexadiene)di- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032965494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloro(1,5-hexadiene)rhodium(I) Dimer | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




